A Comprehensive Technical Guide to 4-(4-bromophenyl)butan-2-one: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 4-(4-bromophenyl)butan-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-(4-bromophenyl)butan-2-one, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document delineates its structural and physicochemical properties, offers a detailed, field-proven synthesis protocol, and establishes a rigorous framework for its analytical characterization using contemporary spectroscopic techniques. Furthermore, this guide explores its versatile applications as a molecular building block, particularly in the construction of complex pharmaceutical agents. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable compound.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: 4-(4-bromophenyl)butan-2-one
This name precisely describes a four-carbon aliphatic chain (butane) with a ketone functional group at the second position (-2-one) and a 4-bromophenyl substituent attached to the fourth carbon.
Chemical Structure
The molecular structure is depicted below, illustrating the connectivity of the atoms.
Caption: 2D Structure of 4-(4-bromophenyl)butan-2-one.
Physicochemical Properties and Identifiers
A summary of the key properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [1][3] |
| CAS Number | 89201-84-3 | [1][2][4] |
| Appearance | Off-white to pale yellow solid or oil | General Knowledge |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| SMILES | CC(=O)CCC1=CC=C(C=C1)Br | [2][4] |
| InChI Key | RCQQHTLGGMFKGG-UHFFFAOYSA-N | [4] |
Synthesis Protocol: A Friedel-Crafts Based Approach
The synthesis of 4-(4-bromophenyl)butan-2-one can be efficiently achieved via several routes. A common and illustrative method involves a Friedel-Crafts acylation reaction, which is a cornerstone of aromatic chemistry.
Principle and Mechanistic Insight
The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic proton with an acyl group. In this context, bromobenzene serves as the electron-rich aromatic substrate. The electrophile, an acylium ion, is generated in situ from an appropriate acylating agent (like crotonyl chloride, followed by reduction) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of AlCl₃ is critical; it coordinates with the chlorine atom of the acyl chloride, creating a highly reactive acylium ion that is readily attacked by the π-electrons of the bromobenzene ring. The para-substitution is favored due to the ortho,para-directing nature of the bromine substituent and steric hindrance at the ortho position. While a direct acylation with a butanoyl derivative is possible, a common strategy involves using an α,β-unsaturated precursor like crotonyl chloride, followed by a selective reduction of the resulting carbon-carbon double bond to yield the saturated butanone sidechain.[5]
Step-by-Step Experimental Protocol
This protocol describes a two-step synthesis: Friedel-Crafts acylation followed by catalytic hydrogenation.
Part A: Synthesis of (E)-1-(4-bromophenyl)but-2-en-1-one [5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous carbon disulfide (CS₂) as the solvent and bromobenzene. The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution. The suspension must be kept under an inert atmosphere to prevent moisture contamination, which would deactivate the catalyst.
-
Acylating Agent Addition: Crotonyl chloride is added dropwise via an addition funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Part B: Catalytic Hydrogenation to 4-(4-bromophenyl)butan-2-one
-
Catalyst and Solvent: The unsaturated ketone from Part A is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at 1-3 atm pressure) at room temperature.
-
Monitoring and Completion: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. The uptake of hydrogen will also cease upon completion.
-
Filtration and Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the solvent.
-
Final Product: The filtrate is concentrated under reduced pressure to yield the final product, 4-(4-bromophenyl)butan-2-one, which can be further purified by chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-bromophenyl)butan-2-one.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-(4-bromophenyl)butan-2-one, the expected signals are:
-
~2.1 ppm (singlet, 3H): Corresponds to the methyl (CH₃) protons adjacent to the carbonyl group. It is a singlet as there are no adjacent protons.
-
~2.7-2.8 ppm (triplet, 2H): Represents the methylene (CH₂) protons alpha to the carbonyl group. The signal is split into a triplet by the adjacent methylene protons.[6]
-
~2.8-2.9 ppm (triplet, 2H): Represents the benzylic methylene (CH₂) protons. This signal is also a triplet due to coupling with the adjacent methylene group.
-
~7.1 ppm (doublet, 2H): Aromatic protons ortho to the butanone substituent.
-
~7.4 ppm (doublet, 2H): Aromatic protons meta to the butanone substituent (and ortho to the bromine). The para-substitution pattern results in a characteristic pair of doublets (an AA'BB' system).[7]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
~30 ppm: Aliphatic methyl carbon (CH₃).
-
~35-45 ppm: Two distinct aliphatic methylene carbons (CH₂).
-
~120-135 ppm: Four signals for the aromatic carbons. The carbon bearing the bromine will be at the higher end of this range, while the ipso-carbon will be distinct.
-
~208 ppm: The characteristic downfield signal of the ketone carbonyl carbon.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~1715 cm⁻¹ (Strong, Sharp): A prominent absorption band characteristic of the C=O (carbonyl) stretching vibration of a saturated ketone.[9]
-
~2850-3000 cm⁻¹ (Medium): C-H stretching vibrations of the aliphatic methyl and methylene groups.
-
~1590, 1485 cm⁻¹ (Medium): C=C stretching vibrations within the aromatic ring.
-
~1070, 1010 cm⁻¹ (Strong): C-Br stretching vibration.
-
~820 cm⁻¹ (Strong): C-H out-of-plane bending, indicative of 1,4- (para) disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The peaks will appear at m/z 226 and m/z 228.[10]
-
Key Fragmentation Patterns:
-
Alpha-cleavage: Cleavage of the bond between C2 and C3 can lead to a fragment at m/z 43 ([CH₃CO]⁺), which is often the base peak.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can also occur.
-
Loss of the bromine atom ([M-Br]⁺) or the entire bromophenyl group.
-
Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | δ (ppm): ~2.1 (s, 3H), ~2.75 (t, 2H), ~2.85 (t, 2H), ~7.1 (d, 2H), ~7.4 (d, 2H) |
| IR | ν (cm⁻¹): ~1715 (C=O), ~1590 (C=C arom.), ~1010 (C-Br), ~820 (p-subst. bend) |
| MS | m/z: 228 & 226 (M⁺, ~1:1 ratio), 43 ([CH₃CO]⁺) |
Applications in Research and Drug Development
4-(4-bromophenyl)butan-2-one is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable and versatile intermediate or building block in the synthesis of more complex molecules.[11]
-
Scaffold for Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in medicinal chemistry.[12]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.[12]
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
-
Modification of the Ketone Moiety: The ketone group provides another site for chemical manipulation.
-
Reduction: Can be reduced to a secondary alcohol, introducing a chiral center.
-
Reductive Amination: Reaction with an amine and a reducing agent to form a new amine-containing compound.
-
Wittig Reaction: Conversion of the carbonyl to an alkene.
-
The presence of these two distinct reactive sites on a relatively simple scaffold makes 4-(4-bromophenyl)butan-2-one a powerful tool for generating libraries of diverse compounds for drug screening and lead optimization. Its derivatives have been explored in the context of various therapeutic targets.[13][14]
Synthetic Utility Diagram
Caption: Key synthetic transformations of 4-(4-bromophenyl)butan-2-one.
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally similar chemicals.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields conforming to EN166 standards, and a lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Fire and Decomposition: The compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[19]
Conclusion
4-(4-bromophenyl)butan-2-one is a strategically important molecule in synthetic chemistry. Its structure, featuring both an aryl bromide and a ketone, provides two orthogonal points for chemical modification, making it an ideal precursor for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, analytical characteristics, and chemical reactivity, as outlined in this guide, empowers researchers to effectively leverage this compound in their discovery and development programs, particularly in the pursuit of novel therapeutics.
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